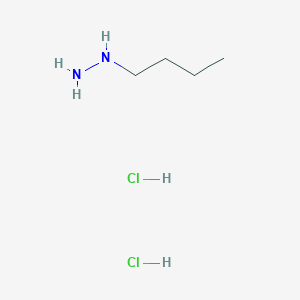

Butylhydrazine dihydrochloride

CAS No.: 70629-61-7

Cat. No.: VC6749880

Molecular Formula: C4H14Cl2N2

Molecular Weight: 161.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70629-61-7 |

|---|---|

| Molecular Formula | C4H14Cl2N2 |

| Molecular Weight | 161.07 |

| IUPAC Name | butylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H |

| Standard InChI Key | DSGZFKAAYKBUEN-UHFFFAOYSA-N |

| SMILES | CCCCNN.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

tert-Butylhydrazine hydrochloride is a white crystalline solid with a melting point range of 191–194°C . Its structure consists of a tert-butyl group (-C(CH₃)₃) attached to a hydrazinium moiety, stabilized by a hydrochloride counterion. The compound exhibits high solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, though it is hygroscopic and requires storage under anhydrous conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₃ClN₂ | |

| Molecular Weight | 124.61 g/mol | |

| Melting Point | 191–194°C | |

| Solubility | Water, DMSO, Methanol | |

| Hygroscopicity | High |

The compound’s stability is influenced by its sensitivity to moisture and oxidizing agents, necessitating storage in sealed containers under inert gas .

Synthesis and Industrial Production

The synthesis of tert-butylhydrazine hydrochloride primarily involves the reaction of tert-butanol (t-BuOH) with hydrazine monohydrochloride (H·HCl) in the presence of hydrogen chloride (HCl) or hydrazine dihydrochloride (H·2HCl) . This method, patented in EP0116198B1, achieves quantitative yields by leveraging acidic conditions to suppress side reactions such as dehydration of t-BuOH to isobutylene .

Table 2: Synthesis Conditions and Yields

| Reactants | Catalyst/Conditions | Yield | Source |

|---|---|---|---|

| t-BuOH + H·HCl | HCl or H·2HCl, 80–100°C | >95% | |

| t-BuCl + Hydrazine | Ion exchange chromatography | 90–92% |

Alternative routes, such as the reaction of tert-butyl chloride (t-BuCl) with hydrazine, have been reported but are less efficient due to challenges in controlling stoichiometry . The patented ion chromatography method ensures high reproducibility (relative standard deviation <5%) by optimizing injection volumes and eluent compositions .

Applications in Organic Synthesis

tert-Butylhydrazine hydrochloride is a versatile reagent in nucleophilic substitution and cyclization reactions. Its applications include:

Pharmaceutical Intermediates

Analytical Detection and Quality Control

Quantitative analysis of tert-butylhydrazine hydrochloride is performed via ion chromatography with suppressed conductivity detection . The method, detailed in CN103293262A, employs a Dionex IonPac CS12A column and a methanesulfonic acid eluent (20 mM, 1.0 mL/min) . Calibration curves demonstrate linearity (R² >0.999) across concentrations of 3.20 × 10⁻² to 8.00 × 10⁻² mg/mL .

Table 3: Analytical Performance Metrics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume